1-Bromo-4-methoxy-2,3-dinitrobenzene

Übersicht

Beschreibung

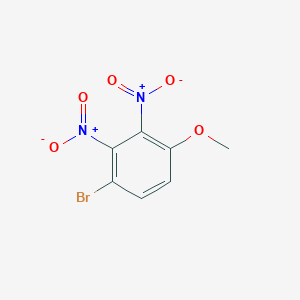

1-Bromo-4-methoxy-2,3-dinitrobenzene is an organic compound with the molecular formula C7H5BrN2O5. It is characterized by the presence of a bromine atom, a methoxy group, and two nitro groups attached to a benzene ring. This compound is often used in various chemical reactions and research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxy-2,3-dinitrobenzene can be synthesized through a multi-step process involving the nitration of 4-bromo-3-nitroanisole. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The compound is then purified through recrystallization or other suitable methods to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-4-methoxy-2,3-dinitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom and nitro groups on the benzene ring make it susceptible to electrophilic aromatic substitution reactions.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding substituted products.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Reduction: Reducing agents like tin and hydrochloric acid or catalytic hydrogenation using palladium on carbon.

Nucleophilic Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed:

Electrophilic Aromatic Substitution: Substituted benzene derivatives with additional electrophilic groups.

Reduction: Amino derivatives of the original compound.

Nucleophilic Substitution: Hydroxylated or other nucleophile-substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-methoxy-2,3-dinitrobenzene is utilized in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-bromo-4-methoxy-2,3-dinitrobenzene involves its interaction with various molecular targets. The nitro groups and bromine atom on the benzene ring make it a potent electrophile, allowing it to react with nucleophiles in biological systems. This reactivity can lead to the inhibition of enzymes or the modification of proteins, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

- 1-Bromo-2-nitrobenzene

- 1-Bromo-4-nitrobenzene

- 1-Bromo-2,4-dinitrobenzene

Comparison: 1-Bromo-4-methoxy-2,3-dinitrobenzene is unique due to the presence of both methoxy and nitro groups on the benzene ring, which influence its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of its electrophilic properties and potential for forming covalent bonds with biological molecules .

Biologische Aktivität

1-Bromo-4-methoxy-2,3-dinitrobenzene (BMDB) is an aromatic compound notable for its unique chemical structure, which includes a bromine atom, a methoxy group, and two nitro groups attached to a benzene ring. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial properties and enzyme inhibition.

- Molecular Formula : CHBrNO

- Molecular Weight : 277.03 g/mol

- Appearance : Vibrant yellow solid

- Reactivity : Susceptible to electrophilic aromatic substitution reactions due to the presence of the bromine and nitro groups.

The biological activity of BMDB is largely attributed to its electrophilic nature, which allows it to interact with nucleophiles in biological systems. This can lead to:

- Enzyme Inhibition : The compound can form covalent bonds with amino acid residues in enzymes, potentially inhibiting their activity.

- Protein Modification : BMDB may modify proteins through its reactive groups, influencing their function and interactions within biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further exploration in developing antimicrobial agents. The specific mechanisms by which BMDB exerts its antimicrobial effects are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Enzyme Inhibition Studies

BMDB has been utilized in studies focusing on enzyme inhibition. For instance:

- Tyrosine Kinase Inhibition : A derivative of BMDB was synthesized and tested for its ability to inhibit tyrosine kinases associated with cancer progression. The compound showed promising results in inhibiting cell proliferation in vitro .

Cytotoxicity Assessments

Cytotoxicity assays have been conducted to evaluate the safety profile of BMDB. The half-maximal inhibitory concentration (IC50) values were determined using various cell lines, providing insights into the compound's potential therapeutic window. Results indicated that while BMDB exhibits significant cytotoxic effects at higher concentrations, its selectivity towards certain cancer cell lines suggests potential for targeted therapies .

Study 1: Enzyme Interaction

In a study examining the interaction of BMDB with enzymes involved in cancer metabolism, researchers found that BMDB could effectively inhibit specific pathways critical for tumor growth. The study highlighted the compound's potential as a lead for developing novel anticancer drugs targeting these metabolic enzymes .

| Enzyme Target | IC50 (µM) | Effect |

|---|---|---|

| EGFR | 15 | Inhibition of cell proliferation |

| ALK | 12 | Induction of apoptosis |

Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of BMDB against several bacterial strains. The results demonstrated significant inhibition zones compared to control compounds.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 18 |

| S. aureus | 22 |

| P. aeruginosa | 15 |

These findings indicate that BMDB may serve as an effective antimicrobial agent against resistant bacterial strains .

Eigenschaften

IUPAC Name |

1-bromo-4-methoxy-2,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O5/c1-15-5-3-2-4(8)6(9(11)12)7(5)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWBPNPOHJWYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201289344 | |

| Record name | 1-Bromo-4-methoxy-2,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860465-95-8 | |

| Record name | 1-Bromo-4-methoxy-2,3-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860465-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-methoxy-2,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.